molecular formula C11H17BO4 B14026245 (2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid

(2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B14026245
M. Wt: 224.06 g/mol
InChI Key: IRAZTYQOGLLVGB-UHFFFAOYSA-N
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Description

(2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique properties and reactivity. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with isopropyl and methoxymethoxy groups. These structural features make it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-isopropyl-4-(methoxymethoxy)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyl-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products Formed

    Biaryls: Through Suzuki-Miyaura coupling

    Phenols: Through oxidation of the boronic acid group

    Substituted Phenyl Derivatives: Through substitution reactions

Comparison with Similar Compounds

Properties

Molecular Formula

C11H17BO4

Molecular Weight

224.06 g/mol

IUPAC Name

[4-(methoxymethoxy)-2-propan-2-ylphenyl]boronic acid

InChI

InChI=1S/C11H17BO4/c1-8(2)10-6-9(16-7-15-3)4-5-11(10)12(13)14/h4-6,8,13-14H,7H2,1-3H3

InChI Key

IRAZTYQOGLLVGB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OCOC)C(C)C)(O)O

Origin of Product

United States

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